molecular formula C11H13NOS B2429155 1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one CAS No. 1178321-49-7

1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one

Cat. No. B2429155
CAS RN: 1178321-49-7
M. Wt: 207.29
InChI Key: ADHORSODJWZWAM-UHFFFAOYSA-N
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Description

The compound “1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one” belongs to a class of compounds known as thienopyrroles . Thienopyrroles have attracted significant attention due to their diverse biological activities. Some of these compounds have shown strong activity against hepatitis C virus and are being explored as potential inhibitors for the RNA-dependent RNA polymerase of hepatitis C virus .


Synthesis Analysis

The synthesis of thienopyrroles involves reactions with various reagents. For instance, 4-methyl-, 4-allyl-, and 4-benzyl derivatives of (4H-thieno[3,2-b]pyrrol-5-yl)carboxylic acid or their imidazolides were used in reactions with EtNH2 and indole sodium salt, providing the respective amides .


Chemical Reactions Analysis

The chemical reactions involving thienopyrroles are diverse and depend on the specific structure of the compound. For instance, some thienopyrroles can undergo reactions with hydrazonoyl halides to form new compounds .

Scientific Research Applications

a. Anti-Inflammatory Activity: Thiophenes have demonstrated anti-inflammatory effects, making them potential candidates for managing inflammatory conditions .

b. Anti-Psychotic Properties: Certain thiophene-based compounds show promise as anti-psychotic agents, contributing to mental health treatments .

c. Anti-Arrhythmic Effects: Thiophenes may influence heart rhythm and have implications in treating arrhythmias .

d. Anti-Anxiety Activity: Compounds containing the thiophene nucleus have been investigated for their anxiolytic effects .

e. Antioxidant Properties: Thiophenes exhibit antioxidant activity, which is crucial for combating oxidative stress and related diseases .

f. Anti-Fungal Potential: Researchers have explored thiophenes as antifungal agents, particularly against fungal infections .

g. Kinase Inhibition: Some thiophene derivatives act as kinase inhibitors, affecting cellular signaling pathways and potentially aiding in cancer therapy .

h. Anti-Cancer Properties: Thiophenes have been studied for their anti-cancer effects, although further research is needed to fully understand their mechanisms .

Material Science

Beyond medicinal applications, thiophenes play a role in material science:

a. Combinatorial Libraries: Thiophene derivatives serve as essential building blocks for creating combinatorial libraries, aiding drug discovery efforts .

b. Lead Molecule Search: Medicinal chemists use thiophenes as anchors to search for lead molecules with diverse pharmacological activities .

Commercially Available Drugs

Several existing drugs contain the thiophene nucleus, including Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate, and Benocyclidine .

Mechanism of Action

Thienopyrroles have been found to exhibit a variety of biological activities. Some of these compounds act as allosteric inhibitors for the RNA-dependent RNA polymerase of hepatitis C virus . They have also been found to inhibit KDM1A and LSD1 demethylases, which regulate DNA methylation .

Future Directions

Thienopyrroles are a promising class of compounds with diverse biological activities. Future research may focus on exploring their potential applications in medicine, particularly as antiviral and anticancer agents . Further studies are also needed to fully understand their mechanisms of action and to optimize their synthesis for large-scale production .

properties

IUPAC Name

1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOS/c1-3-11(13)12-6-4-10-9(8(12)2)5-7-14-10/h3,5,7-8H,1,4,6H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHORSODJWZWAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1C(=O)C=C)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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